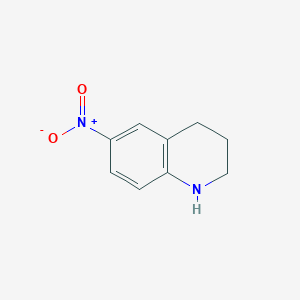

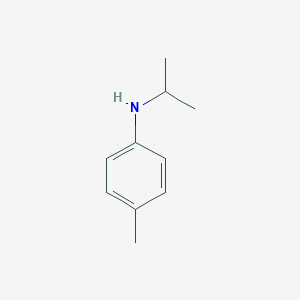

4-methyl-N-(propan-2-yl)aniline

説明

Synthesis Analysis

The synthesis of compounds related to 4-methyl-N-(propan-2-yl)aniline involves multiple steps, including reductive alkylation and alkylation reactions, utilizing commercially available reagents for efficient synthesis and high yields. These methods emphasize the importance of scalable, cost-effective processes in organic synthesis (Hashimoto et al., 2002).

Molecular Structure Analysis

Molecular structure characterization involves spectroscopic methods such as FT-IR, NMR, and mass spectrometry, alongside X-ray diffraction for crystal structure determination. DFT calculations are often performed to analyze and compare the theoretical molecular geometry with experimental data, providing insights into the molecular conformation and electronic structure of compounds (Wu et al., 2021).

Chemical Reactions and Properties

The chemical behavior of 4-methyl-N-(propan-2-yl)aniline can be studied through reactions such as hydroamination, where the compound reacts with dienes or alkynes under specific conditions, leading to various organic products. Understanding these reactions helps in exploring the reactivity and functional group transformations of the compound (Younis et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, dipole moment, and dielectric parameters, are crucial for understanding the interaction of 4-methyl-N-(propan-2-yl)aniline with different solvents and in various environments. These properties are essential for applications in materials science and chemistry (Krishna & Mohan, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, can be explored through various analytical techniques. Studies on the compound's reaction mechanisms, kinetic behavior, and interactions with metals or other organic compounds contribute to a comprehensive understanding of its chemical properties (Takebayashi et al., 2005).

科学的研究の応用

Synthesis and Characterization

Synthesis of Novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones A study by Saeed et al. (2009) explored the synthesis of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones. The process involved Michael addition of substituted anilines to methyl acrylate in acidic medium, yielding methyl 3-(substituted anilino)propionates. These were then converted into corresponding 3-(substituted anilino)propionohydrazides, which upon microwave irradiation with pentane-2,4-dione, yielded the final products. The structures were confirmed by various spectroscopic methods, elemental analyses, and in some cases, by single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2009).

Molecular Interaction Studies

Molecular Interactions in Polar Binary Mixtures Krishna and Mohan (2012) conducted a study to understand the molecular interactions between polar systems like N-methyl aniline and alcohols (propan-1-ol/propan-2-ol). The study involved determining dielectric permittivity across radio, microwave, and optic frequency regions. The research provided insights into the molecular interactions and conformational analysis of hydrogen bond formation in these systems. The study was supported by experimental FT-IR spectra and theoretical calculations (Krishna & Mohan, 2012).

Catalytic Synthesis Processes

Hydroaminomethylation of 2,5-Dihydrofuran Zheng and Wang (2019) described an efficient catalytic system for the one-step synthesis of N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. The process used different rhodium precursor and phosphorus ligands to catalyze hydroaminomethylation of aniline and its derivatives with cyclic olefins. The study provided detailed reaction parameters and conditions for achieving high conversion rates and yields (Zheng & Wang, 2019).

Process Development for Key Intermediates

Synthesis of Key Intermediate for CCR5 Antagonist TAK-779 Hashimoto et al. (2002) reported an efficient synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779. The process involved reductive alkylation, alkylation, and reduction steps, yielding high isolated yields using commercially available reagents (Hashimoto et al., 2002).

Electrochromic Materials Synthesis

Novel Electrochromic Materials with Nitrotriphenylamine Unit Li et al. (2017) synthesized and characterized four novel donor–acceptor systems incorporating a nitrotriphenylamine unit for electrochromic applications. The study detailed the synthesis process, characterization using various spectroscopic techniques, and the evaluation of electrochromic properties, especially in the near-infrared region (Li, Liu, Ju, Zhang, & Zhao, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(propan-2-yl)aniline | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)